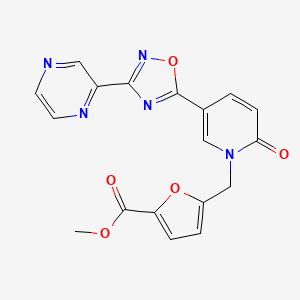
methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H13N5O5 and its molecular weight is 379.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate (CAS Number: 1396760-14-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H13N7O3, with a molecular weight of 399.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi. For instance, related oxadiazole derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Compounds similar to this one have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |
|---|---|---|---|
| TG6 | 10 | 85 | 8.5 |
| TG11 | 15 | 90 | 6.0 |
| TG12 | 20 | 75 | 3.75 |
3. Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on related oxadiazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, compounds featuring similar structural motifs have been tested against HeLa and A375 human tumor cell lines, demonstrating significant antiproliferative activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX, leading to altered inflammatory responses.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Compounds with electron-deficient aromatic systems can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical and preclinical settings:
- Case Study on Anti-inflammatory Effects : A study demonstrated that a derivative with a similar structure effectively reduced inflammation in animal models by inhibiting COX enzymes selectively .
- Cancer Cell Line Study : Research involving derivatives showed significant inhibition of proliferation in A375 melanoma cells at concentrations as low as 10 µM .
特性
IUPAC Name |
methyl 5-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c1-26-18(25)14-4-3-12(27-14)10-23-9-11(2-5-15(23)24)17-21-16(22-28-17)13-8-19-6-7-20-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVJRGBIIUJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














